molecular formula C17H21ClN2O4S2 B2748805 5-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide CAS No. 941891-31-2

5-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide

Cat. No.: B2748805
CAS No.: 941891-31-2
M. Wt: 416.94
InChI Key: PDFGLRIEEFAZSW-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiophene-2-sulfonamide Core: This can be achieved by reacting thiophene-2-sulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholinoethyl Group: This step involves the reaction of the intermediate with 2-(4-methoxyphenyl)-2-morpholinoethanol under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 5-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide can be studied for its potential as an enzyme inhibitor or receptor modulator. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug development.

Medicine

Medically, this compound could be explored for its antibacterial properties, given the known efficacy of sulfonamides in treating bacterial infections. Additionally, its structural features may allow it to act as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-methoxyphenyl)thiophene-2-sulfonamide
  • 5-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide
  • 5-chloro-N-(2-(4-methoxyphenyl)-2-piperidinoethyl)thiophene-2-sulfonamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide stands out due to the presence of the morpholinoethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its solubility, stability, and ability to cross biological membranes, making it a more effective candidate for various applications.

Properties

IUPAC Name

5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S2/c1-23-14-4-2-13(3-5-14)15(20-8-10-24-11-9-20)12-19-26(21,22)17-7-6-16(18)25-17/h2-7,15,19H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFGLRIEEFAZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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